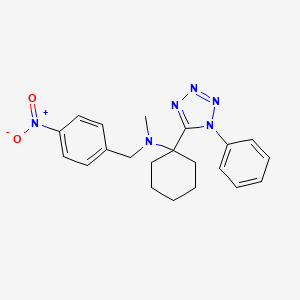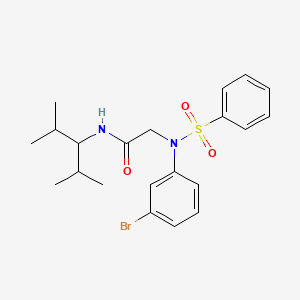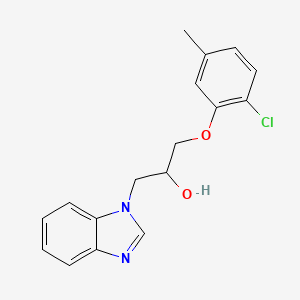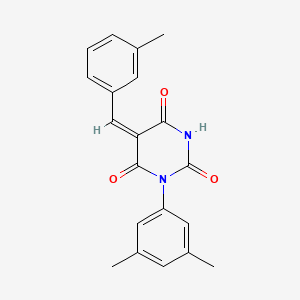
N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use in the development of new drugs.
Applications De Recherche Scientifique
N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
Another potential application of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is in the field of drug development. This compound has been shown to have a high binding affinity to certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to changes in gene expression patterns, which can ultimately lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide are primarily related to its ability to inhibit the activity of HDACs. This inhibition leads to changes in gene expression patterns, which can have a variety of downstream effects on cellular processes. In cancer cells, the induction of apoptosis is the primary effect of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a useful tool for studying the role of HDACs in various cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide. One direction is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another direction is the development of new drugs for the treatment of neurological disorders based on the compound's high binding affinity to certain receptors in the brain. Additionally, further research is needed to better understand the potential toxicity of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide and to identify ways to mitigate this toxicity in future experiments.
Méthodes De Synthèse
The synthesis of N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves a series of chemical reactions. The starting material for the synthesis is propargyl alcohol, which is reacted with sodium azide to form propargyl azide. The propargyl azide is then reacted with 4-methoxyphenylacetylene in the presence of copper (I) iodide to form 1-(4-methoxyphenyl)-5-propargyl-1H-1,2,3-triazole. Finally, the 1-(4-methoxyphenyl)-5-propargyl-1H-1,2,3-triazole is reacted with allyl isocyanate to form N-allyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-6-14-15(16(21)17-11-5-2)18-19-20(14)12-7-9-13(22-3)10-8-12/h5,7-10H,2,4,6,11H2,1,3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNFRGKEXLPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)


![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)